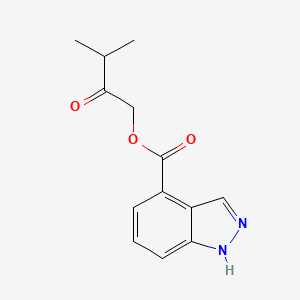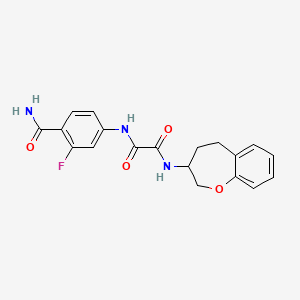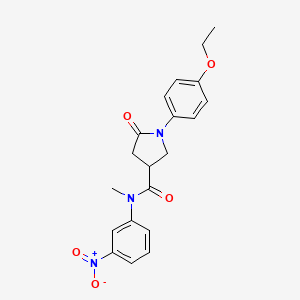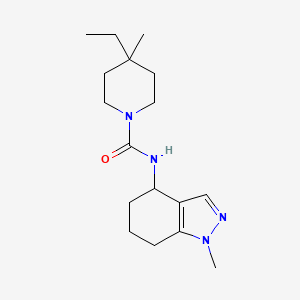
(3-methyl-2-oxobutyl) 1H-indazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-2-oxobutyl) 1H-indazole-4-carboxylate is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-2-oxobutyl) 1H-indazole-4-carboxylate typically involves the formation of the indazole core followed by the introduction of the ester group. One common method involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the indazole core . The esterification step can be achieved using standard esterification reagents such as alcohols and carboxylic acids in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of transition metal catalysts, such as copper or palladium, can enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
(3-methyl-2-oxobutyl) 1H-indazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols can replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
(3-methyl-2-oxobutyl) 1H-indazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology: It can serve as a probe in biological studies to investigate enzyme activities or receptor binding.
Industry: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (3-methyl-2-oxobutyl) 1H-indazole-4-carboxylate involves its interaction with specific molecular targets. For instance, indazole derivatives can act as inhibitors of enzymes like phosphoinositide 3-kinase, which plays a role in cell signaling pathways . The compound may also interact with receptors or ion channels, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-carboxylate: Similar structure but lacks the 3-methyl-2-oxobutyl group.
2H-indazole-4-carboxylate: Different tautomeric form with distinct chemical properties.
Indole-3-carboxylate: Contains an indole ring instead of an indazole ring.
Uniqueness
(3-methyl-2-oxobutyl) 1H-indazole-4-carboxylate is unique due to the presence of the 3-methyl-2-oxobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3-methyl-2-oxobutyl) 1H-indazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(2)12(16)7-18-13(17)9-4-3-5-11-10(9)6-14-15-11/h3-6,8H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVXIGAEKLPDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COC(=O)C1=C2C=NNC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-Hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]sulfanyl-3-(1-methoxypropan-2-yl)quinazolin-4-one](/img/structure/B7420620.png)

![3-methyl-N-[4-[2-(5-phenyltetrazol-2-yl)ethyl]phenyl]-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B7420625.png)
![3-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1,2-oxazole-5-carboxamide](/img/structure/B7420627.png)
![N'-[1-(3-methylphenyl)cyclopentanecarbonyl]-2,3-dihydro-1-benzofuran-2-carbohydrazide](/img/structure/B7420635.png)
![N-[4-(benzimidazol-1-yl)phenyl]-3-methylsulfonylpropanamide](/img/structure/B7420639.png)
![1-[[3-(Imidazol-1-ylmethyl)phenyl]methyl]-3-[2-(quinolin-2-ylamino)ethyl]urea](/img/structure/B7420643.png)


![2-[2-[2-Cyano-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetyl]phenoxy]acetamide](/img/structure/B7420657.png)
![Ethyl 3-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7420673.png)
![1-[2-[[4-(3-Acetamidophenyl)-1,2,4-triazol-3-yl]sulfonyl]propanoyl]piperidine-3-carboxamide](/img/structure/B7420679.png)
![N-[2-[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7420692.png)
![6-methoxy-3-methyl-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]quinoxalin-2-amine](/img/structure/B7420712.png)
